CCG-63808 was synthesized as part of a research initiative at the University of Michigan Center for Chemical Genomics and the Novartis Institute for Biomedical Research. It is structurally related to other compounds such as CCG-63802, which also targets RGS proteins. The specific structure of CCG-63808 includes a benzothiazole moiety and a pyrido[1,2-a]pyrimidine core, making it a member of the broader class of small-molecule inhibitors targeting G protein signaling pathways .
The synthesis of CCG-63808 involves several key steps:
The molecular structure of CCG-63808 can be described as follows:
The three-dimensional conformation and electronic properties of CCG-63808 facilitate its function as an allosteric modulator, impacting the binding dynamics between RGS proteins and their G protein partners .
CCG-63808 participates in several key chemical reactions relevant to its function:
The mechanism by which CCG-63808 exerts its effects involves:
CCG-63808 possesses several notable physical and chemical properties:
These properties are crucial for its application in biochemical assays and potential therapeutic formulations .
CCG-63808 has significant implications in scientific research and potential therapeutic applications:
Regulator of G-protein signaling (RGS) proteins are critical negative modulators of G-protein-coupled receptor (GPCR) signaling pathways, with RGS4 emerging as a high-value therapeutic target due to its specific pathophysiological roles. RGS4 accelerates GTP hydrolysis by Gα subunits (GAP activity), terminating GPCR signals within milliseconds—a process crucial for maintaining signaling fidelity. Dysregulation of RGS4 is implicated in neurological disorders (e.g., Parkinson’s disease, neuropathic pain) and cancer, where its overexpression dampens responses to endogenous GPCR agonists like opioids and dopamine [2] [5] [9].
Targeting RGS4 offers tissue-specific advantages over direct GPCR modulation. For example, RGS4 is highly expressed in pain-processing spinal cord regions, where it inhibits µ-opioid receptor signaling. Inhibiting RGS4 could thus potentiate opioid analgesia specifically in these tissues, reducing systemic side effects like constipation [5] [7]. Genetic studies using RGS-insensitive Gα mutants (G184S) further validate this approach, demonstrating phenotypes such as enhanced analgesia and antidepressant effects [5] [9].
The discovery of CCG-63808 originated from a biochemical high-throughput screen (HTS) designed to target the RGS4-Gα protein-protein interaction (PPI). A time-resolved fluorescence resonance energy transfer (TR-FRET) assay served as the primary screening platform:
Table 1: Key Parameters of the TR-FRET HTS Campaign
Parameter | Value |
---|---|
Target | RGS4-Gαo interaction |
Assay Format | TR-FRET |
Library Size | >100,000 compounds |
[DTT] in Screen | 1 mM (to exclude irreversibles) |
Primary Hit (CCG-63802) | IC₅₀ = 4.2 µM |
Optimized Hit (CCG-63808) | IC₅₀ = 1.4 µM |
CCG-63808 ((2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile) was optimized from the initial hit CCG-63802 through systematic SAR studies:
Table 2: SAR of Key CCG-63808 Analogs
Compound | R Group (Phenoxy) | RGS4 IC₅₀ (µM) | Selectivity (vs. RGS8) |
---|---|---|---|
CCG-63808 | 4-Fluoro | 1.4 | >10-fold |
CCG-63802 | 3-Methyl | 4.2 | 5-fold |
CCG-50014 | 4-Chloro | 2.1 | >8-fold |
Phenoxy-unsubstituted | H | >20 | Not significant |
Selectivity profiling across 12 RGS proteins revealed a potency order: RGS4 > RGS19 ≈ RGS16 > RGS8 ≫ RGS7. This aligns with the presence of conserved cysteine residues (Cys95/Cys148) in RGS4, RGS8, and RGS16, absent in RGS7 [9].
CCG-63808 represents a mechanistically distinct class of RGS inhibitors compared to earlier covalent agents like CCG-4986:
CCG-4986: Irreversible cysteine modifier (MW 374.82) that covalently adducts Cys132 (absent in RGS8) via a 153 Da fragment, causing steric occlusion of Gα binding. Activity is lost under reducing conditions [3] [9].
Functional Implications:
CCG-4986’s reactivity limits cellular utility due to off-target thiol modifications and instability in glutathione-rich environments [3] [9].
Structural Insights:
Table 3: Comparison of Reversible vs. Irreversible RGS4 Inhibitors
Property | CCG-63808 | CCG-4986 |
---|---|---|
Mechanism | Reversible, allosteric | Irreversible, covalent |
Key Cysteine | Cys95/Cys148 (coordination) | Cys132 (adduction) |
IC₅₀ (RGS4) | 1.4 µM | 2.5 µM |
Reducing Conditions | Active (DTT-tolerant) | Inactive |
Reversibility | Minutes | Hours (de novo synthesis required) |
Selectivity | RGS4 > RGS19 ≈ RGS16 > RGS8 | RGS4-specific |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7